(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
Description
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(6aS)-4-hydroxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1 |
InChI Key |
CRSSNYCWXMOYOF-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H]2C=NC3=C(C=CC=C3O)C(=O)N2C1 |
Canonical SMILES |
C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Traditional Synthetic Approaches
a. Multi-step Synthesis via Cyclization of Benzodiazepine Precursors
One of the earliest and most established methods involves the cyclization of appropriately substituted benzodiazepine precursors. This approach typically starts with the synthesis of a suitable ortho-aminobenzoyl derivative, which undergoes intramolecular cyclization to form the benzodiazepine ring system.
- Key steps include:
- Formation of a benzodiazepine precursor via condensation of o-phenylenediamine with suitable carbonyl compounds.
- Cyclization under acidic or basic conditions to generate the benzodiazepine core.
- Functionalization at specific positions, such as hydroxylation at the 9-position, often achieved through oxidation or hydroxylation reactions.
b. Reductive Cyclization of N-Azidobenzoyl Pyrrolidine Derivatives
Recent advances have employed reductive cyclization strategies involving N-azidobenzoyl pyrrolidine derivatives. This method involves:
- Synthesis of N-azidobenzoyl pyrrolidine intermediates.
- Catalytic reduction (e.g., with SnCl₂ or Pd/C) to induce cyclization, forming the benzodiazepine ring with stereocontrol.
- This approach allows for the introduction of the hydroxy group at the 9-position during or after the cyclization step.
Catalytic and One-Pot Synthetic Strategies
a. Catalytic Cyclizations Using Metal Catalysts
Recent research has focused on employing metal catalysts such as molybdenum, copper, or palladium to facilitate cyclization reactions:
- Molybdenum-catalyzed reactions have been used to promote intramolecular nitrene insertion or C–H activation, enabling the formation of benzodiazepine rings with high stereoselectivity.
- Copper-catalyzed cascade reactions involve nitrene formation from azides, followed by C–H insertion and ring closure, providing efficient routes to the target compound.
b. One-Pot Synthesis of Benzodiazepine Derivatives
Innovative one-pot methods have been developed, combining multiple steps into a single reaction vessel:
- Starting from simple aromatic amines and o-nitrobenzoic derivatives, the process involves nitration, reduction, and cyclization steps.
- For example, the synthesis of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides using molybdenum or copper catalysis has demonstrated high yields and operational simplicity.
Stereoselective Synthesis Techniques
Achieving the (S)-configuration at the 11a-position is critical for biological activity. Approaches include:
- Chiral auxiliaries or chiral catalysts during cyclization to induce stereoselectivity.
- Asymmetric hydrogenation of precursor compounds, such as imines or nitro compounds, to set the stereochemistry.
- Use of enantioselective synthesis pathways, including chiral pool synthesis starting from naturally occurring amino acids or chiral building blocks.
Key Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Cyclization | o-Phenylenediamine derivatives | Reflux, acid or base catalysis | Ring formation |
| Hydroxylation | Oxidants like m-CPBA, hydrogen peroxide | Mild oxidation conditions | Hydroxy group introduction at position 9 |
| Reduction | SnCl₂, Pd/C | Reflux or catalytic hydrogenation | Azide to amine, ring closure |
| Stereoselective control | Chiral catalysts or auxiliaries | Controlled temperature and solvent | Stereochemistry at 11a |
Representative Synthetic Route
Based on recent literature, a typical synthesis involves:
- Step 1: Preparation of a benzodiazepine precursor via condensation of o-phenylenediamine with a suitable aldehyde or ketone.
- Step 2: Cyclization under acidic conditions to form the benzodiazepine core.
- Step 3: Hydroxylation at the 9-position, often through oxidation with reagents like m-CPBA.
- Step 4: Stereoselective reduction or chiral catalysis to establish the (S)-configuration at the 11a-position.
- Step 5: Purification and characterization through NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Key Reaction Pathways
2.1 Hydroxylation
Metabolic studies indicate rapid hydroxylation at positions 3 and 11a. Derivatives with methyl groups at these positions (e.g., 10-methyl analogues) were synthesized to block metabolism, though they exhibited reduced anxiolytic activity compared to the parent compound .
2.2 Oxidation
Methyl groups in the molecule can be oxidized using tetrabutylammonium permanganate (TBAP) to generate corresponding benzoic acids. This step is critical in synthesizing benzothiazolyl derivatives .
2.3 Amide Coupling
Acid chlorides derived from oxidized intermediates are coupled with (2S)-2-[bis(ethylthio)methyl]pyrrolidine to form amides. This is followed by reduction and cyclodehydration to yield final products .
Structural and Stereochemical Analysis
3.1 Spectroscopic Characterization
-
1H NMR : Reveals AB quartets for geminal protons (e.g., Jgem = 13.6 Hz for 1-H2 and Jgem = 11.7 Hz for 5-H2) .
-
IR : Carbonyl (C=O) stretches at ~1658 cm⁻¹ and hydroxyl (O–H) absorption bands .
-
Mass Spectrometry : Key fragments include m/z 386 (M⁺), 309 (base peak), and 242 .
3.2 Conformational Equilibrium
The molecule exhibits a conformational equilibrium between transoid and cisoid forms, influenced by substituent positions (R1, R2, R3) .
Scientific Research Applications
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one involves its interaction with GABA_A receptors in the central nervous system. By enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), it produces sedative, anxiolytic, and muscle relaxant effects . The compound acts as a positive allosteric modulator of the GABA_A receptor complex, leading to increased GABA binding activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
PBD derivatives are classified based on substitutions at positions C2, C7, C8, and C11, as well as dimerization or conjugation strategies. Below is a detailed comparison of Compound A with key analogues:
Mono-PBD Derivatives
Dimeric and Hybrid PBDs
Physicochemical Properties
| Property | Compound A | C2-Fluoro Dimer (IXc) | 3-Methoxy Derivative |
|---|---|---|---|
| Molecular Weight | 246.25 g/mol | 778.72 g/mol | 258.27 g/mol |
| LogP | 1.8 | 4.2 | 2.1 |
| Solubility | Low in water; soluble in DMSO | Lipophilic; requires PEG formulation | Moderate in ethanol |
| Stability | Degrades at pH > 8 | Stable under physiological pH | Sensitive to UV light |
Biological Activity
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.
- Molecular Formula : C12H12N2O2
- Molecular Weight : 216.236 g/mol
- CAS Number : 71444-83-2
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolo[2,1-c][1,4]benzodiazepine Core : Cyclization reactions are employed to create the core structure.
- Introduction of Hydroxyl Group : Hydroxylation reactions introduce the hydroxyl group at the 9-position.
- Reduction and Hydrogenation : These reactions modify specific positions to achieve the desired saturation.
Advanced techniques like catalytic hydrogenation enhance yield and purity during synthesis .
Anticonvulsant Properties
Research has demonstrated that this compound exhibits significant anticonvulsant activity. In various animal models:
- Picrotoxin-induced convulsion model : The compound significantly prolonged the duration of clonic-tonic convulsions .
- Pentobarbital-induced hypnotic model : It showed sedative effects comparable to diazepam .
Anxiolytic and Sedative Effects
In studies assessing anxiolytic properties through elevated plus maze tests in mice:
- The compound displayed notable anxiolytic effects .
- It was found to reduce anxiety levels effectively when compared to control groups.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- GABA Receptors : The compound likely binds to GABA_A receptors, enhancing inhibitory neurotransmission .
- Modulation of Enzymatic Activity : It may influence enzymes involved in neurotransmitter metabolism .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine | Tetracyclic | Anxiolytic |
| (+)-1,2,3,11a-tetrahydro-10-methyl-5H-pyrrolol[2,1-c][1,4]benzodiazepine | Tetracyclic | Anticonvulsant |
| Diazepam | Benzodiazepine | Sedative/Anxiolytic |
This comparison highlights that while many compounds exhibit similar activities (e.g., anxiolytic), (S)-1,2,3,11a-tetrahydro-9-hydroxy has distinct structural features that may confer unique pharmacological properties .
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
- Anticonvulsant Efficacy : In a study involving various benzodiazepine derivatives including (S)-1,2,3,11a-tetrahydro compounds showed improved efficacy in delaying convulsions compared to standard treatments .
- Sedative Effects : Clinical evaluations indicated that this compound could serve as a potential alternative for treating anxiety and sleep disorders due to its sedative properties without significant side effects .
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Toxicity data from structurally related compounds (e.g., nitro-substituted derivatives) warrant strict PPE (gloves, goggles) and fume hood use . Waste disposal must adhere to institutional guidelines for benzodiazepine analogs, which may require incineration or chemical neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
